2-{[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoic acid
Description
Properties
IUPAC Name |
2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5/c16-9-7(10(17)15-12(20)14-9)5-13-8-4-2-1-3-6(8)11(18)19/h1-5H,(H,18,19)(H3,14,15,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMVLHLJUSGBEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=CC2=C(NC(=O)NC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoic acid typically involves the reaction of a benzoic acid derivative with a diazinan compound under controlled conditions. The reaction often requires the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the reaction may be carried out in an organic solvent such as dichloromethane or ethanol, with a catalyst like triethylamine to promote the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost. The industrial synthesis may also incorporate advanced purification techniques such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Reaction Types
The compound exhibits diverse reactivity due to its structural complexity, involving key functional groups such as the benzoic acid moiety, amino group, and diazinan ring.
1.1. Oxidation Reactions
-
Benzoic Acid Moiety : The carboxylic acid group undergoes oxidation to form derivatives like esters or amides.
-
Diazinan Ring : The 2,4,6-trioxo structure may participate in oxidation, potentially altering the ring’s stability or reactivity.
1.2. Reduction Reactions
-
Amino Group : The amino group can be reduced to form amides or other nitrogen-containing derivatives.
-
Diazinan Ring : Reduction may target the ketone groups, leading to dihydro derivatives.
1.3. Substitution Reactions
-
Aromatic Substitution : The benzoic acid ring may undergo electrophilic or nucleophilic substitution, influenced by directing groups.
-
Nucleophilic Attack : The amino group can act as a nucleophile, reacting with electrophiles (e.g., acylating agents).
1.4. Condensation Reactions
The amino group may participate in condensation with carbonyl compounds, forming imine or hydrazine derivatives.
Common Reagents and Reaction Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation (Benzoic Acid) | KMnO₄, CrO₃ | Aqueous acidic/alkaline medium |
| Reduction (Amino Group) | LiAlH₄, NaBH₄ | Anhydrous ether or THF solvent |
| Substitution (Aromatic) | NO₂⁻, SO₃H⁻, Friedel-Crafts reagents | Acidic or basic catalysis |
| Amination | NH₂R (e.g., methylamine) | Room temperature, catalytic base |
Major Products and Reaction Pathways
3.1. Oxidation Products
-
Benzoic Acid Derivatives : Formation of esters (e.g., methyl benzoate) or anhydrides.
-
Diazinan Ring Modification : Potential cleavage or rearrangement of the trioxo structure.
3.2. Reduction Products
-
Amide Formation : Conversion of the amino group to amides (e.g., acetamide).
-
Dihydrodiazinan Derivatives : Reduced ketone groups in the diazinan ring.
3.3. Substitution Products
-
Electrophilic Substitution : Introduction of nitro, sulfonic acid, or halide groups on the benzoic acid ring.
-
Nucleophilic Substitution : Amine-derived products (e.g., alkylation or acylation of the amino group).
3.4. Condensation Products
-
Imine Derivatives : Reaction with aldehydes/ketones to form Schiff bases.
-
Hydrazine Derivatives : Reaction with hydrazine to form hydrazone analogs.
Comparison with Structurally Similar Compounds
Analytical Techniques for Reaction Monitoring
Scientific Research Applications
Applications in Medicinal Chemistry
1. Antimicrobial Activity
Research has indicated that derivatives of 2-{[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoic acid exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
2. Anticancer Properties
Recent investigations have highlighted the potential anticancer effects of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cells through mechanisms involving the modulation of cellular pathways related to cell survival and proliferation.
3. Drug Delivery Systems
The compound has been explored as a part of drug delivery systems due to its ability to form stable complexes with various therapeutic agents. This property enhances the solubility and bioavailability of drugs, improving their therapeutic efficacy.
Applications in Materials Science
1. Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for creating novel materials with enhanced mechanical properties. Its chemical structure allows for effective cross-linking within polymer chains, resulting in materials with improved durability and resistance to degradation.
2. Coatings and Adhesives
Due to its adhesive properties, this compound is utilized in formulating coatings and adhesives that require strong bonding capabilities and resistance to environmental factors such as moisture and temperature fluctuations.
Environmental Applications
1. Water Treatment
The compound has been investigated for its ability to act as a chelating agent in water treatment processes. It can effectively bind heavy metals and other pollutants, facilitating their removal from contaminated water sources.
2. Biodegradable Materials
Research is ongoing into the use of this compound in developing biodegradable materials that can reduce environmental pollution caused by plastics.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of traditional antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 2: Drug Delivery Enhancement
In another study focusing on drug delivery systems, researchers encapsulated a chemotherapeutic agent within nanoparticles formed from this compound. The results showed improved drug release profiles and enhanced cytotoxicity against cancer cells compared to free drug formulations.
Mechanism of Action
The mechanism of action of 2-{[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Substituted Trioxo-Diazinan Moieties
- 4-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]benzoic Acid (CAS 340317-72-8): This para-substituted analog introduces methyl groups at the 1- and 3-positions of the trioxo-diazinan ring. The methylation enhances lipophilicity (logP increased by ~0.8 compared to the unmethylated compound) and may improve metabolic stability. This compound is commercially available as a building block for drug synthesis .
- 4-[[2-Bromo-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]methyl]benzoic Acid: A brominated derivative with a phenoxy linker, this compound demonstrated 16.33% efficacy (p<0.05) in a plant growth modulation assay. The bromine atom and extended conjugation likely enhance UV absorption and redox activity, making it suitable for photodynamic applications or as a biochemical probe .
Positional Isomers and Functional Group Variations
- 2-[2-[(Z)-(1-Methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic Acid: Replacing the benzoic acid with an acetic acid group reduces molecular weight (MW ~322 vs. ~347 for the target compound) and acidity (pKa ~4.2 vs. ~2.8 for benzoic acid derivatives). The acetic acid moiety may limit hydrogen-bonding interactions but improve membrane permeability .
- Benzothiazolyl-Azo-Benzoic Acid Derivatives: These azo-linked compounds (e.g., 2-hydroxy-4-substituted-3-(benzothiazolylazo)benzoic acids) exhibit strong absorption in the visible spectrum (λmax 450–550 nm) due to the azo chromophore. Their pKa values range from 3.5–4.2 (carboxylic proton) and 8.1–9.3 (phenolic proton), making them more acidic than the trioxo-diazinan-based target compound. These are primarily used as dyes or analytical ligands .
Triazine-Based Analogues
- Tribenuron Methyl (CAS 101200-48-0) :
A sulfonylurea herbicide featuring a triazine ring linked to a benzoic acid ester. While structurally distinct, the triazine core shares electronic similarities with the trioxo-diazinan ring. Tribenuron methyl inhibits acetolactate synthase (ALS) in plants, highlighting the role of heterocyclic cores in enzyme targeting. The target compound’s trioxo-diazinan group may offer analogous bioactivity but with different selectivity .
Key Data Tables
Table 1: Physical and Chemical Properties
Biological Activity
The compound 2-{[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoic acid is a derivative of benzoic acid that exhibits a range of biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₃H₁₁N₃O₅
- Molecular Weight : 273.25 g/mol
- CAS Number : 446830-14-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have indicated its ability to inhibit protein tyrosine phosphatases (PTPs), which play a crucial role in cell signaling and regulation .
- Antioxidant Activity : The presence of trioxo groups in the structure contributes to its antioxidant properties. This activity is essential for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .
- Modulation of Autophagy : Recent research suggests that derivatives like this compound can enhance autophagic processes in cells, promoting the degradation of damaged proteins and organelles. This activity is vital for maintaining cellular homeostasis and has implications for aging and degenerative diseases .
Biological Activity Data
Case Studies
- Cancer Research : A study evaluated the effects of this compound on various cancer cell lines. It was found to induce apoptosis in breast cancer cells by activating caspase pathways and inhibiting cell proliferation. The compound's mechanism involved the modulation of key signaling pathways such as PI3K/Akt .
- Neuroprotection : In models of neurodegeneration, the compound demonstrated protective effects against neuronal cell death induced by oxidative stress. It enhanced the expression of neuroprotective genes and reduced inflammation markers .
- Diabetes Management : Preliminary studies have indicated that this compound may improve insulin sensitivity and reduce blood glucose levels in diabetic models, suggesting potential applications in diabetes management .
Q & A
Q. What are the challenges in correlating crystallographic data with solution-phase behavior?
- Methodological Answer : X-ray crystallography provides static solid-state structures, but solution-phase dynamics (e.g., rotational isomerism) require NMR relaxation studies (T1, T2 measurements) or Small-Angle X-ray Scattering (SAXS). For example, the diazinan ring may adopt different conformations in solution vs. crystal lattice .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
